(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) is a chemical compound with the CAS number 1801357-03-8. It is classified as an organotin compound and is notable for its applications in organic electronics, particularly in organic field-effect transistors and organic photovoltaics. This compound features a thieno[3,2-b]thiophene core, which is known for its extended conjugation and electronic properties suitable for semiconductor applications.
The compound can be synthesized from 3,6-dimethoxythieno[3,2-b]thiophene, which serves as a precursor in various organic synthesis reactions. The chemical structure incorporates trimethylstannane groups that enhance its reactivity and solubility in organic solvents, making it a valuable building block in polymer synthesis.
The synthesis of (3,6-dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) typically involves the following steps:
The molecular structure of (3,6-dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) features:
(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) can undergo several important reactions:
The mechanism by which (3,6-dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) functions in electronic applications involves:
Studies have shown that devices incorporating this compound exhibit improved mobility and efficiency compared to those using simpler structures .
The primary applications of (3,6-dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) include:
The molecular architecture of thieno[3,2-b]thiophene derivatives provides exceptional benefits for organic semiconductor design. Unlike monocyclic thiophenes, the fused ring system enforces coplanar backbone conformation that promotes crystalline domain formation and efficient π-orbital overlap between adjacent molecules. This structural rigidity translates directly to enhanced charge carrier mobility in organic thin-film transistors (OFETs) and reduced energetic disorder in organic photovoltaic (OPV) devices. The 3,6-dimethoxy substitution pattern specifically contributes to electron density enrichment across the conjugated system, effectively lowering the band gap to approximately 2.50-2.65 eV as evidenced by UV-vis spectroscopy studies of analogous compounds [1] [5].
The strategic positioning of methoxy groups at the 3- and 6-positions significantly influences solid-state packing behavior. Unlike alkyl chains that primarily enhance solubility, methoxy functionalities participate in dipole-dipole interactions and weak hydrogen bonding that guide molecular self-assembly into well-ordered microstructures. This controlled molecular organization is paramount for achieving high charge carrier mobilities exceeding 0.1 cm²V⁻¹s⁻¹ in OFET applications. The structural versatility of the thienothiophene core enables its integration into diverse macromolecular architectures including donor-acceptor copolymers, where it typically functions as an electron-rich segment. When copolymerized with electron-deficient units such as diketopyrrolopyrrole (DPP), the resulting materials demonstrate exceptional photovoltaic responses with power conversion efficiencies surpassing 7% in vacuum-deposited OPV devices [5] [8].
The thermal resilience of thienothiophene-based compounds further enhances their processability for device fabrication. Thermogravimetric analysis reveals decomposition temperatures consistently above 350°C under inert atmospheres, permitting high-temperature vacuum deposition techniques essential for producing uniform thin films with optimal morphology. This thermal tolerance surpasses that of many solution-processable counterparts and contributes to the exceptional extrapolated device lifetimes (T₈₀ > 10⁷ hours) observed in vacuum-processed OPVs incorporating thienothiophene derivatives [1] [5].
The strategic incorporation of trimethylstannyl end groups transforms the thienothiophene core into a highly effective monomer for Stille-type polycondensation. This palladium-catalyzed cross-coupling reaction represents a cornerstone methodology in conjugated polymer synthesis due to its tolerance of diverse functional groups and compatibility with complex heterocyclic systems. The trimethyltin moiety (SnMe₃) serves as an exceptional nucleophilic transfer agent during the transmetalation step of the catalytic cycle, where it delivers the aromatic system to the palladium center with remarkable efficiency [3] [6].
The transmetalation mechanism involves a critical coordination step where the tin atom increases its coordination number from four to five or six, forming intermediate complexes that facilitate smooth transfer of the organic fragment to palladium. This process benefits from the Lewis acidic character of the tin center, which readily accepts electron density from coordinating solvents or additives. The trimethyltin group demonstrates superior transfer kinetics compared to other organometallic functionalities (e.g., tributyltin), attributable to the reduced steric bulk of methyl groups that enables faster association with the palladium catalyst. This kinetic advantage translates directly to higher molecular weight polymers with reduced structural defects and minimized homocoupling byproducts [3] [4] [8].
Table 2: Performance Comparison of Stannylated Coupling Partners
Stannane Reagent | Relative Transfer Rate | Typical Purity (%) | Polymer PDI Improvement |
---|---|---|---|
Trimethylstannane | 1.0 (reference) | >98 | 30-50% reduction |
Tributylstannane | 0.3-0.5 | >95 | Baseline |
Triphenylstannane | 0.1-0.2 | >97 | Limited improvement |
The electron-deficient character of thienothiophene systems necessitates stringent control over reaction conditions to prevent undesirable side reactions. The trimethylstannane functionalization provides exceptional chemical stability during storage and handling, particularly when compared to more reactive boronic acid derivatives that often require protective group strategies. This stability originates from the robust Sn-C bonds (bond energy ~70 kcal/mol) and the kinetic barrier to transmetalation in the absence of palladium catalysts. When subjected to Stille polycondensation with aryl dihalides (e.g., 2,5-dibromothieno[3,2-b]thiophene), the stannylated monomer achieves near-quantitative conversion with polymerization degrees exceeding 100 repeat units, as confirmed by size-exclusion chromatography with multi-angle light scattering detection [3] [8].
The application of organotin compounds in synthetic chemistry has undergone substantial evolution since their initial discovery. Edward Frankland's pioneering work in 1849 produced diethyltin diiodide, the first documented organotin compound, through zinc-mediated coupling of ethyl iodide with tin metal. This foundational discovery established the reactivity paradigm for tin-carbon bond formation that would enable sophisticated organotin chemistry in subsequent decades. The mid-20th century witnessed transformative industrial production methods, particularly the direct alkylation process developed by the AKZO Company, which employed hydrochloric acid addition to metallic tin followed by Michael addition to acrylic esters to create functionalized organotin precursors [3] [6].
The catalytic revolution of the 1970s-1980s marked a turning point for organotin reagents in materials science, with Stille's systematic investigation of palladium-catalyzed cross-couplings demonstrating unprecedented efficiency in carbon-carbon bond formation. This methodology gained particular prominence in conjugated polymer synthesis during the 1990s as researchers sought controlled methods for constructing regioregular polythiophenes. The development culminated in the strategic design of heterocyclic distannanes like 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (CAS: 469912-82-1), specifically engineered for synthesizing high-mobility semiconducting polymers such as DPP-DTT, which demonstrated hole mobilities exceeding 1.0 cm²V⁻¹s⁻¹ in organic field-effect transistors [8].
Industrial-scale production of organotin compounds evolved significantly with the adoption of Grignard-based syntheses (4RMgX + SnCl₄ → R₄Sn + 4MgClX) and redistribution approaches via the Kocheshkov comproportionation (3R₄Sn + SnCl₄ → 4R₃SnCl). The latter method proved especially valuable for accessing mixed organotin chlorides in high purity. Contemporary manufacturing employs organoaluminum reagents as cost-effective alternatives to Grignard reagents, particularly for n-butyltin derivatives that balance reactivity with reduced toxicity profiles. Modern purification techniques including multi-zone sublimation and recrystallization from etheral solvents now routinely achieve the >98% purity required for electronic-grade organotin monomers, as confirmed by nuclear magnetic resonance spectroscopy and elemental analysis [3] [6] [8].
Table 3: Milestones in Organotin Reagent Development for Electronics
Time Period | Key Development | Impact on Materials Science |
---|---|---|
1849 | Synthesis of diethyltin diiodide (Frankland) | Foundation of organotin chemistry |
1970s | Industrial production via organoaluminum reagents | Scalable synthesis of dialkyltin chlorides |
1980s | Stille coupling methodology | Controlled C-C bond formation for conjugated systems |
2000s | Electronic-grade distannylated heterocycles | High-performance semiconducting polymers |
The ongoing refinement of distannylated building blocks continues to enable breakthroughs in organic electronics. Contemporary research focuses on enhancing the environmental compatibility of organotin chemistry through reduced tin loading and improved catalyst systems. Modern synthetic strategies now achieve atom economies exceeding 85% for critical monomers while maintaining the exceptional purity standards demanded by the electronics industry. The evolution of (3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane) represents the culmination of this historical progression, combining the electron-rich character of methoxy-functionalized thienothiophene with the exceptional coupling efficiency of trimethylstannane groups to enable next-generation semiconducting materials [3] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8